

Synthesis of Ionic Liquids Utilizing Butyl Methanesulfonate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Butyl methanesulfonate*

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This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) using **butyl methanesulfonate** as a key reactant. The focus is on the preparation of 1-butyl-3-methylimidazolium methanesulfonate ($[\text{Bmim}][\text{CH}_3\text{SO}_3]$), a common and versatile ionic liquid. Two primary synthetic routes are presented: direct alkylation of 1-methylimidazole with **butyl methanesulfonate** and a metathesis reaction involving a halide precursor.

Introduction

Ionic liquids are a class of salts with low melting points, often below 100°C. Their unique properties, such as negligible vapor pressure, high thermal and chemical stability, and tunable solubility, make them attractive for a wide range of applications, including as solvents for organic and inorganic compounds, catalysts, and electrolytes.^{[1][2]} In the pharmaceutical and biomedical fields, ILs are explored as green solvents, for drug delivery, and in drug synthesis, with the potential to improve reaction yields and reduce environmental impact.^{[1][3]} The synthesis of ILs can be fine-tuned by the appropriate selection of cations and anions to achieve desired physicochemical properties.^[2]

Butyl methanesulfonate serves as an effective butylating agent in the synthesis of imidazolium-based ionic liquids. The resulting methanesulfonate anion imparts specific

characteristics to the ionic liquid. This document outlines reliable methods for the synthesis, purification, and characterization of these materials.

Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate

There are two primary methods for the synthesis of 1-butyl-3-methylimidazolium methanesulfonate detailed below.

Method 1: Direct Alkylation

This method involves the direct reaction of 1-methylimidazole with **butyl methanesulfonate**. This approach offers a halide-free synthesis route, which can be advantageous in applications sensitive to halide impurities.

Method 2: Metathesis Reaction

This two-step method first involves the synthesis of a 1-butyl-3-methylimidazolium halide salt (e.g., bromide or chloride), followed by an anion exchange (metathesis) with a methanesulfonate salt, such as sodium or potassium methanesulfonate.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and properties of 1-butyl-3-methylimidazolium methanesulfonate.

Table 1: Synthesis Yields and Reaction Conditions

Synthesis Method	Reactants	Reaction Time	Temperature	Yield	Reference
Direct Alkylation	1-methylimidazole, Butyl methanesulfonate	48 hours	100°C	95%	[4]
Metathesis	1-butyl-3-methylimidazolium bromide, Sodium methanesulfonate	Overnight	Room Temp.	78%	[5]
Metathesis	1-butyl-3-methylimidazolium chloride, Potassium methanesulfonate	24 hours	Not Specified	93%	[6]

Table 2: Physicochemical and Purity Data for 1-Butyl-3-methylimidazolium Methanesulfonate

Property	Value	Reference
Molecular Weight	234.32 g/mol	[7]
Melting Point	75-80 °C	
Purity (Assay)	≥95% or ≥98.5%	[8]
Water Content	≤0.5%	[8]
Residual Chloride Ions (after purification)	2 - 5 ppm	[6]
Residual Potassium Ions (after purification)	< 3 ppm	[6]

Table 3: Spectroscopic Data for 1-Butyl-3-methylimidazolium Methanesulfonate

Spectroscopy	Chemical Shifts (ppm) or Wavenumbers (cm ⁻¹)	Reference
¹ H NMR (DMSO-d ₆)	13.73, 19.23, 31.82, 36.18, 40.20, 48.95, 122.74, 124.08, 137.06	[4]
¹³ C NMR (DMSO-d ₆)	13.73, 19.23, 31.82, 36.18, 40.20, 48.95, 122.74, 124.08, 137.06 (Note: These appear to be ¹ H shifts repeated in the source. A typical ¹³ C spectrum would show shifts in a broader range)	[4]
FTIR	Key peaks at 3097.31, 1570.28, 754.28 cm ⁻¹	[9]

Experimental Protocols

Protocol 1: Direct Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate

This protocol is adapted from a patented procedure.[\[4\]](#)

Materials:

- **Butyl methanesulfonate** (15.3 g, 0.10 mol)
- 1-methylimidazole (8.21 g, 0.10 mol)
- Round bottom flask (100 ml)
- Reflux condenser
- Heating mantle
- Vacuum pump

Procedure:

- To a 100 ml round bottom flask, add **butyl methanesulfonate** (15.3 g, 0.10 mol) and 1-methylimidazole (8.21 g, 0.10 mol).
- Connect a reflux condenser to the flask.
- Heat the reaction mixture at 100°C for 48 hours.
- After cooling, apply a vacuum (133.33 Pa) to the flask and heat at 80°C for 12 hours to remove any unreacted starting materials.
- The resulting product, 1-butyl-3-methylimidazolium methanesulfonate (22.3 g, 95% yield), will solidify upon cooling.

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate via Metathesis

This protocol is based on a literature procedure.[\[5\]](#)

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide (Precursor)

- This protocol assumes the precursor is available. Standard procedures for the synthesis of 1-butyl-3-methylimidazolium halides can be found in the literature.[10][11]

Step 2: Metathesis Reaction

Materials:

- 1-butyl-3-methylimidazolium bromide (2.41 g, 11 mmol)
- Sodium methanesulfonate (1.3 g, 10 mmol)
- Methanol
- Chloroform
- Ethyl acetate
- Reaction vessel with magnetic stirring
- Rotary evaporator
- Vacuum oven

Procedure:

- In a suitable reaction vessel, dissolve 1-butyl-3-methylimidazolium bromide (2.41 g, 11 mmol) and sodium methanesulfonate (1.3 g, 10 mmol) in methanol.
- Stir the reaction mixture overnight at room temperature.
- The byproduct, sodium bromide, will precipitate out of the solution.
- Perform a solvent extraction using chloroform and ethyl acetate to separate the ionic liquid from the sodium bromide precipitate.
- Collect the organic fractions containing the product and filter to remove any remaining solid.

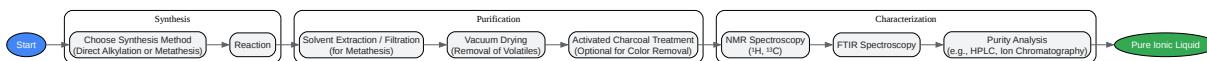
- Remove the solvent from the filtrate using a rotary evaporator.
- Dry the final product, 1-butyl-3-methylimidazolium methanesulfonate, in a vacuum oven overnight at 50°C. The reported yield is 78%.

Purification of Ionic Liquids

Purification is a critical step to remove unreacted starting materials and byproducts.

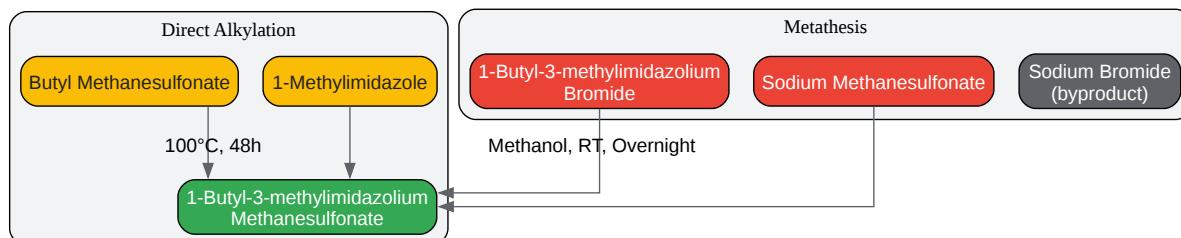
- Removal of Volatiles: Unreacted starting materials can often be removed under high vacuum, as described in Protocol 1.
- Solvent Extraction: As detailed in Protocol 2, solvent extraction is effective for separating the ionic liquid from salt byproducts after a metathesis reaction.
- Activated Charcoal Treatment: For colored impurities, treatment with activated charcoal can be effective. A brownish ionic liquid can be dissolved in a solvent like ethanol, stirred with activated charcoal at an elevated temperature (e.g., 50°C), and then filtered. The solvent is subsequently removed under reduced pressure.[12]

Visualizations



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Caption: Overall workflow for the synthesis, purification, and characterization of ionic liquids.

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Caption: Two primary synthesis routes for 1-butyl-3-methylimidazolium methanesulfonate.

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